molecular formula C16H18N2O B14444993 N-Cyclohexyl-1-nitrosonaphthalen-2-amine CAS No. 76145-85-2

N-Cyclohexyl-1-nitrosonaphthalen-2-amine

Katalognummer: B14444993
CAS-Nummer: 76145-85-2
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: BQGWNOJJTOVJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-1-nitrosonaphthalen-2-amine is an organic compound with the molecular formula C16H20N2O It is a derivative of naphthalene, where the amine group is substituted with a cyclohexyl group and a nitroso group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-nitrosonaphthalen-2-amine typically involves the reaction of 1-nitrosonaphthalen-2-amine with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final compound is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-1-nitrosonaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-1-nitrosonaphthalen-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-1-nitrosonaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-2-naphthylamine: Similar structure but lacks the nitroso group.

    N-Cyclohexyl-1-naphthylamine: Similar structure but lacks the nitroso group.

    N-Cyclohexyl-1-nitrosonaphthalen-1-amine: Similar structure but the nitroso group is positioned differently.

Uniqueness

N-Cyclohexyl-1-nitrosonaphthalen-2-amine is unique due to the presence of both the cyclohexyl and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

76145-85-2

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

N-cyclohexyl-1-nitrosonaphthalen-2-amine

InChI

InChI=1S/C16H18N2O/c19-18-16-14-9-5-4-6-12(14)10-11-15(16)17-13-7-2-1-3-8-13/h4-6,9-11,13,17H,1-3,7-8H2

InChI-Schlüssel

BQGWNOJJTOVJRF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=C(C3=CC=CC=C3C=C2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.